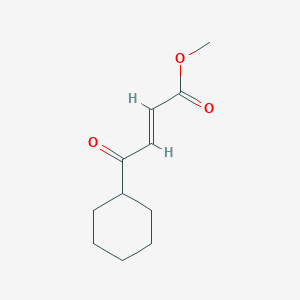

(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate

Description

Contextualization within α,β-Unsaturated Carbonyl Systems

The core of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate's reactivity lies in its nature as an α,β-unsaturated carbonyl compound. This class of molecules is characterized by a carbon-carbon double bond conjugated with a carbonyl group. This conjugation results in a delocalized π-electron system, which significantly influences the molecule's electronic properties and reactivity.

The general structure of α,β-unsaturated carbonyls makes them electrophilic at two primary sites: the carbonyl carbon and the β-carbon. This dual electrophilicity allows them to undergo two main types of nucleophilic attack:

1,2-addition (or direct addition): The nucleophile attacks the carbonyl carbon.

1,4-addition (or conjugate addition): The nucleophile attacks the β-carbon, leading to an enolate intermediate. This is a characteristic reaction of α,β-unsaturated systems.

The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman cuprates, enamines, and thiols, typically favor 1,4-addition.

Structural Significance of the 4-Cyclohexyl-4-oxobut-2-enoate Framework

The 4-cyclohexyl-4-oxobut-2-enoate framework of the title compound presents several key structural features that dictate its chemical behavior:

The (E)-enoate system: The trans-configuration of the double bond is generally more stable than the cis-isomer, reducing steric strain. The ester group is an electron-withdrawing group that further activates the conjugated system towards nucleophilic attack.

The Cyclohexyl Moiety: The bulky cyclohexyl group attached to the carbonyl carbon introduces significant steric hindrance. This steric bulk can influence the regioselectivity of nucleophilic attacks. For instance, it may hinder direct attack at the carbonyl carbon (1,2-addition), thereby favoring conjugate addition (1,4-addition) at the less sterically encumbered β-position. The conformational flexibility of the cyclohexyl ring (chair, boat, and twist-boat conformations) can also play a role in the transition states of reactions, potentially influencing stereochemical outcomes.

The interplay of these electronic and steric factors makes the 4-cyclohexyl-4-oxobut-2-enoate framework a versatile scaffold in organic synthesis.

Overview of Research Trajectories in Related Chemical Entities

Research on α,β-unsaturated carbonyl compounds, particularly those with keto-ester functionalities, is a vibrant area of organic chemistry. The diverse reactivity of these compounds makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals.

Key research trajectories in this field include:

Asymmetric Catalysis: A major focus has been the development of catalytic asymmetric methods to control the stereochemistry of reactions involving α,β-unsaturated keto esters. This includes enantioselective conjugate additions, cycloadditions, and aldol (B89426) reactions, often employing chiral organocatalysts or metal complexes. nih.gov These methods are crucial for the synthesis of optically active compounds with desired biological activities.

Domino and Cascade Reactions: The multiple reactive sites in α,β-unsaturated keto esters make them ideal substrates for domino or cascade reactions. These one-pot transformations allow for the rapid construction of complex molecular architectures from simple starting materials, increasing synthetic efficiency.

Medicinal Chemistry: Derivatives of 4-oxo-2-butenoic acid have been investigated for their potential as enzyme inhibitors. For example, certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives have shown potent inhibition of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. nih.gov This highlights the potential for this class of compounds to serve as scaffolds for the development of new therapeutic agents.

Synthesis of Heterocycles: The reactive nature of the α,β-unsaturated keto ester moiety makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

While specific research on this compound is not extensively documented in publicly available literature, the principles derived from the study of related α,β-unsaturated keto esters provide a strong foundation for understanding its potential reactivity and applications in organic synthesis. The presence of the bulky cyclohexyl group suggests that studies involving this compound could offer insights into the role of steric effects in directing the outcomes of reactions on this versatile chemical framework.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

methyl (E)-4-cyclohexyl-4-oxobut-2-enoate |

InChI |

InChI=1S/C11H16O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3/b8-7+ |

InChI Key |

KCWWYIWRHMLBOX-BQYQJAHWSA-N |

Isomeric SMILES |

COC(=O)/C=C/C(=O)C1CCCCC1 |

Canonical SMILES |

COC(=O)C=CC(=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for E Methyl 4 Cyclohexyl 4 Oxobut 2 Enoate and Analogues

Conventional Synthetic Pathways

The synthesis of α,β-unsaturated esters, including (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate, has traditionally relied on robust and well-understood chemical reactions. These methods, while effective, often require specific conditions to control the stereochemistry of the final product.

Condensation Reactions in α,β-Unsaturated Ester Synthesis

Condensation reactions are a cornerstone in the formation of carbon-carbon double bonds and are widely employed in the synthesis of α,β-unsaturated carbonyl compounds. The Aldol (B89426) condensation and its variations, such as the Claisen-Schmidt reaction, are particularly relevant. libretexts.org In a hypothetical synthesis of this compound, a Claisen-Schmidt condensation could be envisioned between cyclohexanecarboxaldehyde and methyl pyruvate. This reaction is typically base-catalyzed and proceeds through an enolate intermediate. The initial aldol addition product can then undergo dehydration to yield the α,β-unsaturated system. The stability of the conjugated system often drives the dehydration step. libretexts.org

Another powerful condensation method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters. researchgate.net For the synthesis of analogues, this reaction offers a reliable route to α,β-unsaturated systems. For instance, the Doebner-Knoevenagel modification allows for the synthesis of (E)-α,β-unsaturated carboxylic acids with high stereoselectivity, which can then be esterified. researchgate.net

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification provide another versatile approach. These reactions involve the use of phosphorus ylides to convert aldehydes and ketones into alkenes. The HWE reaction, in particular, is known for its high E-selectivity in the synthesis of α,β-unsaturated esters. banglajol.info A plausible HWE approach to this compound would involve the reaction of cyclohexylglyoxal with a phosphonate (B1237965) ylide derived from methyl bromoacetate.

| Condensation Reaction | Reactants | Typical Catalyst/Reagent | Key Features |

| Claisen-Schmidt | Cyclohexanecarboxaldehyde, Methyl pyruvate | Base (e.g., NaOH, KOH) | Forms a β-hydroxy keto ester intermediate, followed by dehydration. |

| Knoevenagel-Doebner | Cyclohexanecarboxaldehyde, Malonic acid half-ester | Amine base (e.g., piperidine, pyridine) | Leads to (E)-α,β-unsaturated acids, requiring subsequent esterification. researchgate.net |

| Horner-Wadsworth-Emmons | Cyclohexylglyoxal, Methyl (diethoxyphosphoryl)acetate | Strong base (e.g., NaH, NaOMe) | Generally provides high yields of the (E)-isomer. |

Esterification and Derivatization from Corresponding Carboxylic Acids

Once the corresponding α,β-unsaturated carboxylic acid, (E)-4-cyclohexyl-4-oxobut-2-enoic acid, is obtained, standard esterification methods can be employed to yield the methyl ester. Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and cost-effective method. google.com However, this is an equilibrium process, and measures such as removing water or using an excess of the alcohol are necessary to drive the reaction to completion.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, derivatization of the carboxylic acid followed by reaction with methanol can be performed. The carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride. For instance, treatment with thionyl chloride or oxalyl chloride would yield the acyl chloride, which readily reacts with methanol to give the desired ester. Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is another mild and efficient method for ester formation. rsc.org

Isomeric Control in (E)- and (Z)-Configurations

Controlling the stereochemistry of the double bond is a critical aspect of synthesizing α,β-unsaturated esters. The thermodynamic stability of the (E)-isomer, where the larger substituents are on opposite sides of the double bond, often makes it the major product in many reactions. organic-chemistry.org

In condensation reactions like the HWE, the use of stabilized ylides and specific reaction conditions can strongly favor the formation of the (E)-isomer. For Wittig reactions, the choice of ylide (stabilized vs. non-stabilized) and the reaction conditions (e.g., presence of lithium salts) can influence the E/Z ratio.

In cases where a mixture of isomers is obtained, separation can be achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). Alternatively, methods for isomerizing the (Z)-isomer to the more stable (E)-isomer can be employed, such as photochemical isomerization or acid/base catalysis, although this may not be compatible with all functional groups in the molecule. researchgate.net Recent advances have also demonstrated kinetically controlled cross-metathesis reactions to selectively generate (Z)-α,β-unsaturated esters. nih.gov

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers a range of advanced techniques that can provide higher efficiency, selectivity, and more environmentally friendly routes to compounds like this compound.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. siriusstore.com The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve yields and product purity. tandfonline.com For the synthesis of α,β-unsaturated esters, microwave assistance can be applied to both condensation and esterification steps. oup.comtandfonline.com

For example, a microwave-assisted Knoevenagel condensation could offer a rapid and efficient route to the carboxylic acid precursor. nih.gov Similarly, microwave-assisted esterification of the corresponding carboxylic acid can be achieved in a shorter time and with higher efficiency compared to conventional heating methods. oup.com The use of solvent-free conditions in microwave-assisted reactions further enhances their "green" credentials. siriusstore.com

| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Potential Advantages |

| Knoevenagel Condensation | Several hours | 30-60 seconds siriusstore.com | Rapid, efficient, environmentally friendly. |

| Esterification | Several hours | 5-15 minutes | Reduced reaction time, improved yields. tandfonline.com |

Chemo- and Stereoselective Synthesis of α,β-Unsaturated Systems

The development of chemo- and stereoselective catalytic methods has revolutionized the synthesis of complex organic molecules. For α,β-unsaturated systems, these methods allow for precise control over the molecular architecture.

Various transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to construct the α,β-unsaturated ester framework. While not a direct route to the target molecule from simple precursors, these methods are invaluable for creating more substituted analogues. Iron-catalyzed cross-coupling of Grignard reagents with enol tosylates has been shown to be a mild and stereoretentive method for producing (E)- and (Z)-trisubstituted α,β-unsaturated methyl esters. organic-chemistry.org

Organocatalysis has also provided new avenues for the stereoselective synthesis of α,β-unsaturated compounds. semanticscholar.org For instance, proline-catalyzed α-functionalization of aldehydes and ketones can lead to intermediates that can be converted to α,β-unsaturated systems with high enantioselectivity.

Furthermore, chemo-enzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a green and efficient route. For example, a carboxylic acid reductase can convert a carboxylic acid to an aldehyde in situ, which then undergoes a Wittig reaction to form an α,β-unsaturated ester. researchgate.net This one-pot, two-step process demonstrates the potential of integrating biocatalysis into synthetic pathways.

Recent research has also focused on the development of general protocols for the chemo- and stereoselective construction of α,β-unsaturated systems through methods like base-catalyzed N-alkylation and regio- and stereoselective oxidative conversion of alkynes. researchgate.netrsc.org These advanced strategies provide powerful tools for the synthesis of a wide range of α,β-unsaturated compounds with high precision and efficiency.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like the analogues of this compound in a single step from three or more starting materials. These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity.

One relevant MCR is the synthesis of highly functionalized γ-lactam derivatives, which shares key intermediates with the synthesis of unsaturated ketoesters. nih.gov For instance, a Brønsted acid-catalyzed three-component reaction involving amines, aldehydes, and pyruvate derivatives can lead to the formation of complex heterocyclic structures. nih.gov The mechanism often begins with the formation of an imine from an amine and an aldehyde, followed by the addition of an enol or enolate, in a sequence that can be adapted to form the backbone of the target molecule. mdpi.com

Another applicable MCR framework is the Hantzsch pyrrole synthesis, which combines an α-haloketone, a β-dicarbonyl compound, and a primary amine. mdpi.com While this reaction produces pyrroles, the underlying principles of C-C and C-N bond formation in a single pot can be conceptually applied to the design of a convergent synthesis for acyclic ketoesters.

The Doebner reaction, a method for synthesizing quinolines from anilines, pyruvic acid, and aldehydes, also provides insight into multi-component strategies. mdpi.com The reaction proceeds through an initial aldol condensation or the formation of an imine, followed by a Michael addition and cyclization. mdpi.com By selecting appropriate acyclic precursors, this strategy could be modified to terminate at the Michael adduct stage, providing a direct route to functionalized ketoesters.

Table 1: Examples of Multi-Component Reactions for Synthesis of Related Structures

| Reaction Name | Reactants | Product Type | Potential Relevance |

| Brønsted Acid-Catalyzed Reaction | Amine, Aldehyde, Pyruvate Derivative | γ-Lactam | Formation of functionalized carbonyl backbone |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Dicarbonyl, Amine | Pyrrole | Convergent C-C and C-N bond formation |

| Doebner Quinoline Synthesis | Aniline, Pyruvic Acid, Aldehyde | Quinoline | Michael addition to an α,β-unsaturated system |

Precursor and Starting Material Synthesis

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors: cyclohexyl ketones and functionalized alkenoic acid intermediates.

Cyclohexyl ketones are versatile intermediates in organic synthesis. For instance, cyclohexyl methyl ketone can be prepared through various methods. One common approach involves the reaction of cyclohexanecarboxylic acid with methyllithium. orgsyn.org An alternative route is the reaction of cyclohexylmagnesium halides with acetyl chloride or acetic anhydride. orgsyn.org Friedel-Crafts acylation of cyclohexene (B86901) in the presence of cyclohexane also yields cyclohexyl methyl ketone. orgsyn.org

The synthesis of α-hydroxycyclohexyl phenyl ketone, another relevant precursor, can be achieved in a three-step process. First, cyclohexanecarboxylic acid is converted to cyclohexyl carbonyl chloride using thionyl chloride. This is followed by a Friedel-Crafts reaction with benzene to form cyclohexyl phenyl ketone. Finally, chlorination and hydrolysis yield the α-hydroxycyclohexyl phenyl ketone. researchgate.net

Table 2: Selected Synthetic Methods for Cyclohexyl Ketone Precursors

| Precursor | Starting Materials | Reagents | Yield |

| Cyclohexyl Methyl Ketone | Cyclohexanecarboxylic Acid | Methyllithium | Not specified orgsyn.org |

| Cyclohexyl Methyl Ketone | Cyclohexylmagnesium Halide | Acetyl Chloride/Acetic Anhydride | Not specified orgsyn.org |

| α-Hydroxycyclohexyl Phenyl Ketone | Cyclohexanecarboxylic Acid, Benzene | Thionyl Chloride, AlCl₃, CCl₄, NaOH | 67% (final step) researchgate.net |

Preparation of Functionalized Alkenoic Acid Intermediates

The synthesis of the functionalized alkenoic acid portion of the target molecule can be approached in several ways. The Knoevenagel-Doebner condensation provides a route to α,β-unsaturated carboxylic acids by reacting aldehydes with compounds containing active methylene groups. organic-chemistry.org

Another powerful method for creating C-C bonds and introducing the carboxylic acid functionality is the carboxylation of organometallic reagents. Grignard reagents, for example, can react with carbon dioxide in a classic method for extending a carbon chain and forming a carboxylic acid. youtube.comyoutube.com Similarly, organozinc reagents can undergo carboxylation. organic-chemistry.org

Furthermore, α,β-unsaturated esters can be synthesized through Wittig-type reactions. For example, phosphine and amine functionalized polystyrene can be used in one-pot Wittig reactions with an aldehyde and an α-halo-ester to produce the desired unsaturated ester. organic-chemistry.org A sequential reaction of dichloroesters with aldehydes promoted by active manganese can also yield α,β-unsaturated esters with high stereoselectivity. organic-chemistry.org

The direct C-H insertion of an α-diazoester into α,β-substituted-unsaturated aldehydes, catalyzed by a Lewis acid, can produce γ,δ-unsaturated-β-keto esters. researchgate.net While this produces a different substitution pattern, the methodology for forming a keto-ester functionality is relevant.

Table 3: Methods for Preparing Alkenoic Acid and Ester Intermediates

| Product Type | Method | Starting Materials | Reagents | Key Features |

| α,β-Unsaturated Carboxylic Acid | Knoevenagel-Doebner Condensation | Aldehyde, Active Methylene Compound | Base | C=C bond formation |

| Carboxylic Acid | Carboxylation of Grignard Reagent | Alkyl/Aryl Halide | Mg, CO₂ | One-carbon homologation youtube.comyoutube.com |

| α,β-Unsaturated Ester | Wittig-type Reaction | Aldehyde, α-Halo-ester | Functionalized Polystyrene | One-pot synthesis organic-chemistry.org |

| α,β-Unsaturated Ester | Aldol-type/Elimination | Dichloroester, Aldehyde | Active Manganese | High stereoselectivity organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of E Methyl 4 Cyclohexyl 4 Oxobut 2 Enoate

Electrophilic Characteristics of the Conjugated System

The structure of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate features an α,β-unsaturated carbonyl system, which dictates its electrophilic reactivity. This system is characterized by a delocalized π-electron network across the O=C-C=C moiety. The electron-withdrawing nature of the carbonyl and ester groups polarizes the molecule, creating two principal electrophilic sites: the carbonyl carbon (C-4) and the β-carbon (C-2) of the alkene. The presence of the bulky cyclohexyl group at the C-4 position introduces significant steric hindrance, which plays a crucial role in modulating the accessibility of these electrophilic centers to incoming nucleophiles.

Nucleophilic Addition Patterns: 1,2- vs. 1,4-Conjugate Additions

Nucleophilic attack on α,β-unsaturated carbonyl compounds can occur via two primary pathways: 1,2-addition (direct addition) to the carbonyl carbon or 1,4-addition (conjugate or Michael addition) to the β-carbon. masterorganicchemistry.comwikipedia.org The competition between these two addition modes is governed by the nature of the nucleophile, the reaction conditions, and the substrate's structure.

1,2-Addition: This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. It is generally favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. masterorganicchemistry.com These reactions are often irreversible and kinetically controlled. The initial product is a tetrahedral intermediate which, upon protonation, yields an allylic alcohol.

1,4-Conjugate Addition (Michael Addition): This pathway involves the attack of a nucleophile on the β-carbon of the conjugated system. This type of addition is favored by "soft" nucleophiles, which include enolates, Gilman cuprates, amines, and thiols. masterorganicchemistry.comyoutube.com The reaction proceeds through a resonance-stabilized enolate intermediate. Conjugate additions are typically thermodynamically controlled and reversible. organic-chemistry.org

For this compound, the significant steric bulk of the cyclohexyl group adjacent to the carbonyl carbon is expected to disfavor 1,2-addition, thereby making 1,4-conjugate addition the more probable pathway for a wide range of nucleophiles.

Table 1: Predicted Predominant Addition Pathway for Various Nucleophiles with this compound

| Nucleophile | Type | Predicted Predominant Pathway | Rationale |

| CH₃Li (Methyllithium) | Hard | 1,2-Addition (potentially competitive) | Hard nucleophiles favor direct addition, though sterics at C-4 may allow some 1,4-addition. |

| (CH₃)₂CuLi (Lithium dimethylcuprate) | Soft | 1,4-Addition | Soft nucleophiles strongly favor conjugate addition. |

| NaCN (Sodium cyanide) | Soft | 1,4-Addition | Cyanide is a classic soft nucleophile for Michael additions. |

| CH₃NH₂ (Methylamine) | Soft | 1,4-Addition | Amines readily undergo conjugate addition to enoates. |

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity in the context of this molecule refers to the preference for nucleophilic attack at either the carbonyl carbon (C-4) or the β-carbon (C-2). As discussed, the regioselectivity is primarily dictated by the hard/soft nature of the nucleophile and the steric environment of the electrophilic sites. youtube.com The bulky cyclohexyl group sterically shields the carbonyl carbon, thus enhancing the regioselectivity for 1,4-addition with most nucleophiles.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the case of conjugate addition to this compound, a new stereocenter can be created at the β-carbon (C-2) and potentially at the α-carbon (C-3) depending on the subsequent protonation of the enolate intermediate. The stereochemical outcome is influenced by the facial selectivity of the nucleophilic attack on the planar α,β-unsaturated system and the stereoelectronics of the protonation step. The presence of the cyclohexyl group, while not directly attached to the developing stereocenters, can influence the conformational preferences of the transition state, thereby exerting a degree of stereocontrol. The use of chiral nucleophiles or catalysts can lead to high levels of enantioselectivity or diastereoselectivity. youtube.com

Reaction Mechanisms at the α,β-Unsaturated Carbonyl Moiety

The mechanism of nucleophilic addition to this compound involves the formation of key intermediates and transition states that determine the reaction's kinetics and thermodynamics.

Kinetics and Thermodynamics of Addition Reactions

The rate of nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.comlibretexts.org Electronically, the reactivity of the α,β-unsaturated system is enhanced by the electron-withdrawing carbonyl and ester groups. Sterically, the large cyclohexyl group is expected to decrease the rate of 1,2-addition by impeding the nucleophile's approach to the carbonyl carbon. libretexts.org

Table 2: General Kinetic and Thermodynamic Factors for Addition Reactions

| Factor | 1,2-Addition | 1,4-Addition |

| Control | Typically Kinetically Controlled | Typically Thermodynamically Controlled |

| Nucleophile | "Hard" Nucleophiles | "Soft" Nucleophiles |

| Reversibility | Often Irreversible | Often Reversible |

| Activation Energy | Generally lower for hard nucleophiles | Generally lower for soft nucleophiles |

| Product Stability | Allylic Alcohol | Saturated Carbonyl Compound (more stable) |

Transition State Analysis and Energy Landscapes

The transition state for nucleophilic addition involves the rehybridization of the electrophilic carbon from sp² to sp³. libretexts.org For 1,2-addition, the transition state involves the nucleophile approaching the trigonal planar carbonyl carbon. youtube.com For 1,4-addition, the nucleophile attacks the sp² hybridized β-carbon.

Specific Reaction Pathways

While specific reaction data for this compound is scarce, several reaction pathways can be predicted based on its structure:

Michael Addition: This is the most anticipated reaction pathway. For instance, the reaction with a malonate ester in the presence of a base would proceed via 1,4-addition to form a 1,5-dicarbonyl compound after protonation and tautomerization.

Robinson Annulation: If the nucleophile used in a Michael addition is a ketone enolate, the resulting 1,5-dicarbonyl adduct can potentially undergo an intramolecular aldol (B89426) condensation to form a six-membered ring, a process known as the Robinson annulation.

Diels-Alder Reaction: The electron-deficient double bond in this compound makes it a potential dienophile in Diels-Alder reactions with electron-rich dienes. dtu.dk The regioselectivity and stereoselectivity of such cycloadditions would be influenced by the electronic nature of the substituents and steric interactions in the transition state.

Reduction: Catalytic hydrogenation would likely reduce both the carbon-carbon double bond and the ketone, depending on the catalyst and reaction conditions. More selective reducing agents, like sodium borohydride (B1222165), would likely reduce the ketone to a hydroxyl group, although conjugate reduction of the double bond is also possible.

Selective Hydrogenation and Reduction Strategies

The presence of multiple reducible functional groups—the carbon-carbon double bond (alkene), the ketone, and the ester—in this compound allows for various selective reduction outcomes depending on the reagents and conditions employed. The primary challenge is to achieve chemoselectivity, targeting one functional group while leaving the others intact.

The most common transformations involve the 1,4-reduction (or conjugate reduction) of the α,β-unsaturated system, which saturates the C=C double bond to yield the corresponding saturated keto-ester. mdpi.comorganic-chemistry.org Catalytic hydrogenation is a widely used method. For instance, using palladium on carbon (Pd/C) as a catalyst with diphenylsulfide as a catalyst poison can selectively reduce the alkene functionality without affecting the carbonyl groups. organic-chemistry.org

Transfer hydrogenation, utilizing hydrogen donors like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst, is another mild and effective method for 1,4-reduction. mdpi.commdpi.com Alternatively, stoichiometric reducing agents such as sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the ketone to an allylic alcohol. For a more comprehensive reduction of both the ketone and the alkene, stronger reducing agents or harsher hydrogenation conditions would be necessary. The ester group is the least reactive towards typical catalytic hydrogenation and requires powerful hydride reagents like lithium aluminum hydride (LiAlH₄) for reduction to the corresponding diol.

| Reagent/Catalyst | Target Functional Group | Product | Type of Reduction |

| H₂, Pd/C | C=C Double Bond | Methyl 4-cyclohexyl-4-oxobutanoate | 1,4-Conjugate Reduction |

| NaBH₄, CeCl₃ | Ketone C=O | Methyl 4-cyclohexyl-4-hydroxybut-2-enoate | 1,2-Reduction |

| NaBH₄ | Ketone C=O | Methyl 4-cyclohexyl-4-hydroxybut-2-enoate | 1,2-Reduction |

| LiAlH₄ | Ketone C=O and Ester C=O | 4-Cyclohexylbut-2-ene-1,4-diol | 1,2-Reduction |

Hydrosilylation Reactions and Chiral Product Formation

Hydrosilylation is a powerful method for the reduction of carbonyl compounds and conjugated systems. scripps.edu In the context of this compound, hydrosilylation can be tailored to achieve either 1,4-reduction of the conjugated double bond or 1,2-reduction of the ketone, often with high levels of enantioselectivity. organic-chemistry.orgdoi.org

The reaction involves the addition of a silicon hydride (silane) across a multiple bond, catalyzed by transition metal complexes, most commonly those of rhodium, iridium, or copper. organic-chemistry.orgscripps.edu By selecting an appropriate chiral ligand for the metal catalyst, the reduction can be guided to produce a chiral product with a high enantiomeric excess (ee). organic-chemistry.orgacs.org

For example, the asymmetric hydrosilylation of the ketone functionality can yield chiral allylic alcohols. A chiral catalyst, such as a rhodium complex with a BINAP ligand, can stereoselectively deliver the hydride from the silane (B1218182) to one face of the prochiral ketone. The resulting silyl (B83357) ether is then hydrolyzed to afford the chiral alcohol. scripps.edu This approach provides a valuable route to optically active building blocks. doi.org

| Catalyst System | Silane | Target | Product Type | Key Feature |

| Chiral Rh-complex | Diphenylsilane | Ketone C=O | Chiral Silyl Ether / Alcohol | Asymmetric 1,2-Reduction |

| Cu-H (from Cu salt + silane) | Polymethylhydrosiloxane (PMHS) | C=C Double Bond | Saturated Keto-ester | Chemoselective 1,4-Reduction |

| Chiral Boron Lewis Acid | Trichlorosilane | Ketone C=O | Chiral Secondary Alcohol | Metal-free Asymmetric Reduction |

Michael Addition Reactions with Various Nucleophiles

The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor. organic-chemistry.org This allows for the conjugate addition (1,4-addition) of a wide range of soft nucleophiles to the electrophilic β-carbon. wikipedia.orglibretexts.org The Michael addition is a thermodynamically controlled and widely used carbon-carbon and carbon-heteroatom bond-forming reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The reaction is typically catalyzed by a base, which generates the active nucleophile. jove.com A variety of nucleophiles can be employed:

Carbon Nucleophiles: Doubly stabilized enolates derived from compounds like malonic esters or β-ketoesters are classic Michael donors. chemistrysteps.comyoutube.com Organocuprates (Gilman reagents) are also highly effective for delivering alkyl or aryl groups via 1,4-addition. libretexts.org

Heteroatom Nucleophiles: Amines (aza-Michael) and thiols (thia-Michael) are excellent nucleophiles for this transformation, leading to the formation of β-amino and β-thio keto-esters, respectively. mdpi.comyoutube.com

The initial product of the Michael addition is an enolate, which is then protonated to give the final 1,4-adduct. masterorganicchemistry.comjove.com

| Nucleophile (Michael Donor) | Reagent Example | Product Class |

| Enolate | Diethyl malonate | 1,5-Dicarbonyl compound |

| Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | β-Alkylated keto-ester |

| Amine | Piperidine | β-Amino keto-ester |

| Thiol | Thiophenol | β-Thioether keto-ester |

| Cyanide | Sodium cyanide (NaCN) | β-Cyano keto-ester |

Tandem Reaction Sequences (e.g., Michael Addition-Elimination)

The reactivity of this compound is well-suited for tandem or domino reactions, where a single synthetic operation generates significant molecular complexity through a cascade of bond-forming events. acs.org A Michael addition is often the initiating step in such sequences. rsc.org

A common tandem sequence is the Michael addition followed by an intramolecular aldol condensation, known as the Robinson annulation. While the specific substrate may not be ideal for a classic Robinson annulation, the principle applies. For example, the Michael addition of a ketone enolate could be followed by an intramolecular cyclization between the newly formed enolate and the ketone of the original molecule, leading to cyclic structures.

Another possibility is a Michael addition-elimination sequence. If the nucleophile contains a potential leaving group, the initial adduct can undergo subsequent elimination. More complex domino reactions can involve the initial Michael adduct, an enolate, being trapped by an additional electrophile in a one-pot procedure, leading to the formation of multiple new stereocenters. mdpi.comacs.org

Example of a Potential Tandem Sequence:

Michael Addition: A nucleophile, such as the enolate of a β-ketoester, adds to the β-carbon of this compound.

Intramolecular Cyclization/Condensation: The resulting enolate intermediate attacks one of the ester carbonyls in the newly added fragment, leading to a Dieckmann-type condensation and the formation of a new cyclic product.

Functional Group Interconversions on the Cyclohexyl Ring

The cyclohexyl ring is a saturated hydrocarbon group and is generally less reactive than the other functionalities in the molecule. fiveable.me However, under specific conditions, it can be functionalized. The conformation of the ring, which preferentially adopts a stable chair form, can influence the stereochemical outcome of these reactions. fiveable.me

Free-Radical Halogenation: In the presence of a radical initiator (like UV light) and a halogen source (e.g., N-bromosuccinimide, NBS), a hydrogen atom on the cyclohexyl ring can be substituted with a halogen. This reaction often lacks high regioselectivity.

Oxidation: Strong oxidizing agents can potentially oxidize C-H bonds on the ring, introducing hydroxyl or carbonyl groups, although this is often unselective and can lead to ring cleavage under harsh conditions.

Dehydrogenation: Under certain catalytic conditions at high temperatures, the cyclohexyl ring can be dehydrogenated to form an aromatic phenyl ring. princeton.edu This fundamentally alters the structure of the molecule.

These transformations are generally challenging to perform selectively in the presence of the more reactive enone and ester functionalities. Protecting the more sensitive parts of the molecule might be necessary before attempting to modify the cyclohexyl ring.

Derivatization and Complex Chemical Transformations of E Methyl 4 Cyclohexyl 4 Oxobut 2 Enoate

Strategic Modifications of the Carbonyl and Ester Groups

The carbonyl and ester functionalities of (E)-methyl 4-cyclohexyl-4-oxobut-2-enoate are primary sites for strategic chemical modifications. The ketone's carbonyl group, being a site of electrophilicity, is susceptible to nucleophilic attack, paving the way for the introduction of new substituents and the formation of diverse derivatives.

Common transformations of the carbonyl group include reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This conversion not only alters the electronic nature of the molecule but also introduces a new stereocenter, the configuration of which can often be controlled through the use of chiral reducing agents. Furthermore, the carbonyl group can react with Grignard reagents or organolithium compounds to form tertiary alcohols, thereby enabling the installation of new carbon-carbon bonds.

The methyl ester group, while generally less reactive than the ketone, can also be strategically modified. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is often a key step in synthetic routes, as the carboxylic acid can then be converted into other functional groups such as acid chlorides, amides, or other esters. The ester can also be reduced to a primary alcohol, typically requiring stronger reducing agents like LiAlH₄.

| Functional Group | Reagent/Condition | Product Functional Group |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ketone | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Ester | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Ester | LiAlH₄ | Primary Alcohol |

Transformations of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is an electron-deficient π-system due to the conjugation with both the ketone and the ester groups. This electronic characteristic governs its reactivity, making it susceptible to a range of addition reactions.

One of the most common transformations is conjugate addition, also known as Michael addition, where a nucleophile adds to the β-carbon of the double bond. A wide variety of nucleophiles, including organocuprates (Gilman reagents), amines, thiols, and enolates, can be employed in this reaction. This transformation is highly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner.

The double bond can also undergo hydrogenation to yield the corresponding saturated ketoester, methyl 4-cyclohexyl-4-oxobutanoate. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Epoxidation of the double bond, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of an epoxide ring, a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups in a stereospecific manner. Dihydroxylation, using reagents like osmium tetroxide (OsO₄), results in the formation of a diol.

| Reaction Type | Reagent/Condition | Product Functional Group |

| Conjugate Addition | Organocuprates (R₂CuLi) | Alkylated Ketoester |

| Hydrogenation | H₂, Pd/C | Saturated Ketoester |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

Formation of New Carbon-Carbon Bonds for Structural Expansion

A key aspect of the utility of this compound in organic synthesis is its capacity to undergo reactions that form new carbon-carbon bonds, thereby enabling the expansion and elaboration of its molecular framework. As previously mentioned, both the carbonyl group and the carbon-carbon double bond serve as handles for such transformations.

Grignard and organolithium reagents can add to the carbonyl group to create new carbon-carbon single bonds. Similarly, the conjugate addition of organocuprates to the double bond is a powerful method for carbon-carbon bond formation.

Furthermore, the molecule can participate in various coupling reactions. For instance, after conversion of the ester to a more suitable functional group, cross-coupling reactions such as the Suzuki, Stille, or Heck reactions could be envisioned to append new aryl or vinyl groups. The α-proton to the ester can also be removed by a strong base to form an enolate, which can then act as a nucleophile in alkylation reactions.

Synthesis of Highly Functionalized Organic Scaffolds

The diverse reactivity of this compound allows for its conversion into a variety of highly functionalized organic scaffolds. For example, the product of a conjugate addition can possess multiple stereocenters, which can be further modified to create complex acyclic structures.

Cyclization reactions are also a prominent pathway to generate intricate molecular architectures. For instance, a Robinson annulation sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could potentially be employed to construct a new six-membered ring fused to the existing structure. Diels-Alder reactions, where the double bond acts as a dienophile, can be used to form cyclohexene (B86901) derivatives. purdue.edudtu.dk The resulting cyclic products can serve as core structures for the synthesis of natural products and other biologically active molecules.

Integration into Multi-Step Total Synthesis Endeavors

While specific examples of the integration of this compound into total synthesis are not extensively documented in the literature, its structural features and versatile reactivity make it a promising candidate for such endeavors. Its ability to serve as a linchpin, connecting different fragments of a larger molecule through sequential bond-forming reactions, is a key asset.

In a hypothetical total synthesis, this compound could be utilized in the early stages to establish a key fragment containing the cyclohexyl moiety and a functionalized four-carbon chain. The various functional groups could then be sequentially manipulated to build up the complexity of the target molecule. For example, a conjugate addition could be used to introduce a complex side chain, followed by reduction of the ketone and cyclization to form a heterocyclic ring system. The ability to undergo a range of stereocontrolled reactions would be particularly valuable in the context of synthesizing complex, stereochemically rich natural products.

Spectroscopic and Advanced Analytical Characterization of E Methyl 4 Cyclohexyl 4 Oxobut 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectral Analysis

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals provide a wealth of information. The expected ¹H NMR spectrum of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate would exhibit distinct signals for the protons of the methyl ester, the vinylic protons of the enoate system, and the protons of the cyclohexyl ring.

The two protons on the carbon-carbon double bond are diastereotopic and are expected to appear as doublets due to coupling with each other. The trans-configuration of the double bond would result in a characteristic large coupling constant (typically in the range of 15-18 Hz). The proton alpha to the ester group is expected to be at a higher chemical shift (downfield) compared to the proton beta to the ester.

The protons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield region of the spectrum. The methine proton on the carbon attached to the carbonyl group would be the most downfield of the cyclohexyl protons due to the deshielding effect of the carbonyl group.

A table of predicted ¹H NMR chemical shifts is provided below. These are estimations and actual experimental values may vary.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -OCH₃ | 3.7 - 3.8 | Singlet | 3H |

| =CH-CO | 6.8 - 7.1 | Doublet | 1H |

| CO-CH= | 6.0 - 6.3 | Doublet | 1H |

| Cyclohexyl-CH | 2.5 - 2.8 | Multiplet | 1H |

| Cyclohexyl-CH₂ | 1.1 - 1.9 | Multiplets | 10H |

Carbon-13 (¹³C) NMR and 2D NMR Techniques

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the structure. The carbonyl carbons of the ester and ketone groups would appear at the most downfield chemical shifts. The olefinic carbons would be found in the intermediate region, while the carbons of the methyl ester and the cyclohexyl ring would be in the upfield region.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete assignment of the ¹H and ¹³C NMR spectra. COSY would reveal the coupling relationships between protons, while HSQC would correlate each proton with its directly attached carbon atom.

A table of predicted ¹³C NMR chemical shifts is presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 195 - 205 |

| C=O (Ester) | 165 - 175 |

| =CH-CO | 140 - 150 |

| CO-CH= | 125 - 135 |

| -OCH₃ | 50 - 55 |

| Cyclohexyl-CH | 45 - 55 |

| Cyclohexyl-CH₂ | 25 - 35 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the determination of its elemental formula with high confidence. The expected exact mass can be calculated from its molecular formula, C₁₁H₁₆O₃.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group from the ester, cleavage of the bond between the carbonyl group and the cyclohexyl ring, and fragmentation of the cyclohexyl ring itself.

| Ion | Calculated Exact Mass |

| [M]+ | 196.1099 |

| [M+H]+ | 197.1178 |

| [M+Na]+ | 219.0997 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of organic compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be suitable for the analysis of this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), could be used to assess the purity of a sample of this compound. The retention time of the compound would be characteristic under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography would also be a valuable tool for both purity assessment and preparative isolation. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. The compound would be detected using a UV detector, as the conjugated enone system would exhibit strong UV absorbance. The retention time and peak purity could be used to determine the sample's purity.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis. orgsyn.org It utilizes a stationary phase, typically silica (B1680970) gel with a particle size of 40 to 63 µm, and a mobile phase, which is a solvent or a mixture of solvents. orgsyn.org The separation is driven by the differential partitioning of the components of a mixture between the stationary and mobile phases. Air pressure is applied to the column to accelerate the solvent flow, enabling faster separation compared to traditional gravity chromatography. orgsyn.org

In the context of purifying this compound and its derivatives, a gradient elution system is often employed. This involves gradually increasing the polarity of the eluent to separate the target compound from unreacted starting materials and byproducts. For instance, in the purification of a structurally related compound, (E)-methyl 2-chloro-4-(dicyclohexylamino)-4-oxobut-2-enoate, a gradient mixture of petroleum ether and ethyl acetate (B1210297) was successfully used. nih.gov This suggests a similar solvent system would be effective for the purification of this compound.

The general procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel or loading it directly onto the column. orgsyn.orgresearchgate.net The column is then eluted with a solvent system of increasing polarity, and fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of non-polar and polar solvents (e.g., Hexanes/Ethyl Acetate) |

| Sample Loading | Dry loading with Celite or direct liquid loading |

| Elution Technique | Gradient elution (increasing polarity) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound is not publicly available, data from a closely related derivative, (E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate, illustrates the type of detailed structural information that can be obtained. nih.gov

For this derivative, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution. nih.gov The analysis revealed a monoclinic crystal system. nih.gov A key finding from the crystallographic data of this derivative is that the cyclohexyl rings adopt a chair conformation, which is the most stable conformation for such rings. nih.gov The molecular packing in the crystal lattice was stabilized by weak intermolecular C—H···O hydrogen bonds. nih.gov

Table 2: Crystallographic Data for the Derivative (E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₂₆ClNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8291 (19) |

| b (Å) | 10.533 (2) |

| c (Å) | 19.139 (4) |

| β (°) ** | 92.955 (3) |

| Volume (ų) ** | 1777.5 (6) |

| Z | 4 |

This data provides a foundational understanding of the solid-state conformation and intermolecular interactions that could be expected for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the key functional groups are the α,β-unsaturated ketone, the methyl ester, and the cyclohexyl group.

The carbonyl (C=O) stretching vibrations are particularly diagnostic. The conjugation of the ketone with the carbon-carbon double bond is expected to lower its stretching frequency to the range of 1685–1666 cm⁻¹. libretexts.org The ester carbonyl stretch typically appears at a higher frequency. The C-H stretching vibrations of the cyclohexyl and methyl groups are expected in the 2850-2960 cm⁻¹ region. askiitians.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| α,β-Unsaturated Ketone | C=O stretch | 1685–1666 libretexts.org |

| Methyl Ester | C=O stretch | ~1720 |

| Alkene | C=C stretch | ~1620 |

| Alkyl Groups | C-H stretch | 2850–2960 askiitians.com |

| Ester | C-O stretch | 1100-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems in a molecule. The α,β-unsaturated keto-ester system in this compound contains a chromophore that absorbs UV light, leading to electronic transitions. Two primary transitions are expected for such systems: a π→π* transition and an n→π* transition. researchgate.net

The π→π* transition is typically of high intensity and occurs at a shorter wavelength, while the n→π* transition is of lower intensity and occurs at a longer wavelength. researchgate.net The conjugation of the carbonyl group with the double bond results in a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption compared to an isolated double bond. libretexts.org The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity. semanticscholar.org

Table 4: Expected UV-Vis Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π→π | C=C-C=O | 200-260 |

| n→π | C=O | 260-300 |

Computational and Theoretical Studies of E Methyl 4 Cyclohexyl 4 Oxobut 2 Enoate

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic and molecular structure of organic compounds. For (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate, these calculations would elucidate key aspects of its geometry and electronic properties.

Molecular Geometry: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be used to determine the optimized three-dimensional structure. This would provide precise bond lengths, bond angles, and dihedral angles. The planarity of the enoate system and the chair conformation of the cyclohexyl ring would be confirmed and quantified.

Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is expected to be localized on the electron-rich parts of the molecule, likely the C=C double bond and the oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, the LUMO would be centered on the electron-deficient β-carbon of the enoate system, highlighting its susceptibility to nucleophilic (Michael) addition. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Illustrative Electronic Properties Data: A hypothetical table of calculated electronic properties for this compound is presented below, based on typical values for similar α,β-unsaturated esters.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Quantifies molecular polarity |

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds and a flexible cyclohexyl ring in this compound makes conformational analysis essential for understanding its behavior.

Cyclohexyl Ring Conformation: The cyclohexyl group predominantly adopts a chair conformation to minimize angle and torsional strain. youtube.com Computational studies would confirm the chair as the lowest energy conformer. The energy barrier for ring flipping could also be calculated, providing insight into the conformational dynamics. For substituted cyclohexanones, substituents at the 2-position generally prefer an equatorial orientation to minimize steric interactions. utdallas.edu

Rotational Isomers: Rotation around the single bonds, particularly the C-C bond connecting the cyclohexyl ring to the carbonyl group and the C-O bond of the methyl ester, gives rise to different conformers. A potential energy surface (PES) scan, where the energy is calculated as a function of the dihedral angle of a specific bond, would identify the most stable rotational isomers (rotamers) and the energy barriers between them. Studies on similar ketones and esters show that such barriers are typically in the range of a few kcal/mol. umanitoba.ca

Illustrative Conformational Energy Data: This table shows hypothetical relative energies for key conformers of the molecule.

| Conformer Description | Dihedral Angle (Cyclohexyl-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | 180° | 0.00 | 75 |

| Syn-periplanar | 0° | 2.50 | 2 |

| Gauche | ±60° | 1.15 | 23 |

Reaction Mechanism Predictions and Transition State Characterization

The α,β-unsaturated carbonyl moiety makes this compound a classic Michael acceptor. Computational chemistry is a powerful tool for predicting the mechanisms of reactions involving such species. researchgate.net

Michael Addition: Theoretical studies can model the addition of a nucleophile (e.g., a thiol or an amine) to the β-carbon. By mapping the reaction pathway, the transition state structure can be located and its energy calculated. This activation energy is a critical determinant of the reaction rate. DFT calculations have been used extensively to study thiol-Michael additions, revealing the energies of intermediates and transition states. nih.govrsc.org The calculations would likely show a stepwise mechanism involving the formation of an enolate intermediate. researchgate.netresearchgate.net

Transition State Theory: The characteristics of the transition state, such as bond lengths and imaginary vibrational frequencies, provide detailed insight into the bond-forming and bond-breaking processes. For instance, in a Michael addition, the transition state would show partial bonds between the nucleophile and the β-carbon, and a lengthening of the C=C double bond.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time, often in a solvent. scispace.comnih.gov

Solvation Effects: MD simulations can model the interaction of this compound with solvent molecules (e.g., water or an organic solvent). This would reveal the structure of the solvation shell and how solvent molecules orient themselves around the polar and nonpolar parts of the molecule.

Conformational Dynamics: Over the course of an MD simulation (typically nanoseconds to microseconds), the molecule will explore different conformations. These simulations can visualize the dynamic interconversion between different rotamers and the flipping of the cyclohexyl ring, providing a more realistic picture of the molecule's flexibility in solution. nih.govacs.org

Transport Properties: From MD simulations, it is also possible to calculate properties like the diffusion coefficient, which describes how the molecule moves through a solvent.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and the assignment of experimental spectra. mdpi.commdpi.com

NMR Spectroscopy: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net By calculating the chemical shifts for different possible isomers or conformers, computational results can help assign experimental spectra and confirm the molecule's structure. Excellent linear correlations are often found between DFT-calculated and experimental chemical shifts. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated. These correspond to the peaks in an IR spectrum. The calculated spectrum can be compared to an experimental one to identify characteristic functional group vibrations, such as the C=O stretches of the ketone and ester, and the C=C stretch of the enoate system.

Illustrative Predicted vs. Experimental NMR Data: This table provides a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for key carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Ketone C=O | 198.5 | 199.2 |

| Ester C=O | 166.2 | 166.8 |

| α-Carbon (C=C) | 129.0 | 128.7 |

| β-Carbon (C=C) | 145.3 | 144.9 |

| Methoxy (B1213986) C | 52.1 | 51.8 |

Catalysis in the Synthesis and Transformation of E Methyl 4 Cyclohexyl 4 Oxobut 2 Enoate

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the selective transformation of α,β-unsaturated systems. For compounds like (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate, these catalysts can be employed for various reactions, including selective reductions and carbon-carbon bond formations.

Homogeneous Catalysis for Selective Bond Transformations

Homogeneous catalysts, being soluble in the reaction medium, often provide high selectivity and activity under mild conditions. For γ-keto-α,β-unsaturated esters, a key transformation is the selective hydrogenation of either the carbon-carbon double bond or the ketone carbonyl group.

Selective Hydrogenation: The selective reduction of the C=C double bond (conjugate reduction) is a common transformation for α,β-unsaturated carbonyl compounds. organic-chemistry.org Manganese(I) pincer complexes, for instance, have been shown to catalyze the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones, leaving the carbonyl group intact. acs.org This selectivity is often achieved under ambient hydrogen pressure and is compatible with a range of functional groups. acs.org Mechanistic studies suggest that these reactions can proceed via an outer-sphere hydride transfer from the catalyst to the substrate. acs.org

Conversely, selective reduction of the ketone functionality to a hydroxyl group can be achieved using transfer hydrogenation. Ruthenium and osmium pincer complexes have been investigated for the selective carbonyl reduction in unsaturated esters and aldehydes, using hydrogen donors like ethanol. acs.orgnih.gov The choice of metal, ligand, and reaction conditions can finely tune the selectivity between C=C and C=O bond reduction.

Heterogeneous Catalysis for Hydrogenation and Other Processes

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. For the hydrogenation of α,β-unsaturated ketones, various supported metal catalysts are employed.

Hydrogenation of α,β-Unsaturated Ketones: The chemoselectivity of heterogeneous hydrogenation of α,β-unsaturated ketones is highly dependent on the metal, support, and reaction conditions. pnnl.gov For example, palladium catalysts (e.g., Pd/C) are highly active but tend to preferentially hydrogenate the C=C double bond. organic-chemistry.orgpnnl.gov Platinum and ruthenium catalysts can reduce both the C=C and C=O bonds, and in some cases, can be tuned to produce unsaturated alcohols from unsaturated aldehydes. pnnl.gov Supported copper catalysts have demonstrated excellent chemoselectivity for the reduction of the conjugated C=C bond, leaving other olefinic bonds untouched. researchgate.net The selectivity is influenced by the adsorption geometry of the substrate on the catalyst surface.

| Catalyst Type | Predominant Reaction | Product Type |

| Homogeneous Mn(I) Pincer Complex | 1,4-Hydrogenation (C=C reduction) | Saturated Keto Ester |

| Homogeneous Ru/Os Pincer Complexes | Transfer Hydrogenation (C=O reduction) | Unsaturated Hydroxy Ester |

| Heterogeneous Pd/C | 1,4-Hydrogenation (C=C reduction) | Saturated Keto Ester |

| Heterogeneous Pt/C, Ru/C | Hydrogenation of both C=C and C=O | Saturated Hydroxy Ester |

| Heterogeneous Cu/Al2O3 | Selective 1,4-Hydrogenation (C=C reduction) | Saturated Keto Ester |

This table summarizes common catalytic systems and their expected outcomes for the hydrogenation of γ-keto-α,β-unsaturated esters, based on analogous systems.

Organocatalysis in Conjugate Addition and Other Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. For γ-keto-α,β-unsaturated esters, organocatalysts are particularly effective in promoting conjugate addition (Michael addition) reactions.

The Michael addition of various nucleophiles to the β-position of the unsaturated system is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. mdpi.com Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are highly effective catalysts for the enantioselective Michael addition of aldehydes to γ-keto-α,β-unsaturated esters. nih.govacs.org These reactions proceed through the formation of a transient enamine from the aldehyde and the catalyst, which then attacks the Michael acceptor with high stereocontrol. semanticscholar.org The resulting adducts are versatile chiral building blocks that can be further transformed into complex molecules like cyclohexenones and piperidines. nih.govacs.org

Similarly, chiral thiourea-based organocatalysts can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective Michael additions of cycloketones to nitroalkenes, a reaction type that is analogous to additions to unsaturated keto esters. mdpi.com

Asymmetric Catalysis for Enantioselective Product Formation

The presence of multiple reactive sites in this compound makes it an ideal substrate for asymmetric catalysis to generate chiral molecules. Both transition metal and organocatalytic methods have been extensively developed for the enantioselective transformation of similar γ-keto-α,β-unsaturated esters.

A highly efficient catalytic asymmetric chloroamination of α,β-unsaturated γ-keto esters has been developed using chiral N,N'-dioxide-Sc(III) complexes. acs.org This reaction provides access to valuable β-chloro-α-amino acid derivatives with excellent yields, diastereoselectivities, and enantioselectivities (up to 99% ee). acs.org

In the realm of organocatalysis, as mentioned previously, the use of chiral diarylprolinol ethers can catalyze the Michael addition of aldehydes to γ-keto-α,β-unsaturated esters in a highly enantioselective manner. nih.govacs.org Furthermore, the asymmetric hydrogenation of γ-keto esters can be achieved with high efficiency using nickel catalysts complexed with chiral ligands like QuinoxP*. This reaction leads to chiral γ-hydroxy acid derivatives with excellent enantioselectivities (up to 99.9% ee), which can subsequently cyclize to form valuable γ-lactones. acs.org

| Catalytic System | Reaction Type | Product | Enantioselectivity (ee) |

| Chiral N,N'-dioxide-Sc(III) complex | Chloroamination | β-chloro-α-amino acid derivatives | Up to 99% |

| Diarylprolinol silyl ether | Michael addition of aldehydes | Chiral γ-keto ester adducts | High |

| Ni-(R,R)-QuinoxP* complex | Asymmetric Hydrogenation | Chiral γ-hydroxy acid derivatives | Up to 99.9% |

This table presents examples of asymmetric catalytic systems and their performance in the transformation of analogous γ-keto-α,β-unsaturated esters.

Development of Novel Catalytic Systems and Ligands

The continuous development of new catalysts and ligands is crucial for improving the efficiency, selectivity, and scope of chemical transformations. Research in this area focuses on creating more robust, active, and stereoselective catalysts for reactions involving unsaturated esters and ketones.

Recent advancements include the design of novel N-heterocyclic carbene (NHC) ligands that are sterically bulky and can be used in a broad range of catalytic reactions, including those involving the activation of strong bonds. rutgers.edu The development of redox-active ligands for first-row transition metals is another promising area, aiming to create sustainable catalysts for environmentally benign transformations. acs.org

For asymmetric catalysis, the rational design of chiral ligands that can engage in noncovalent interactions, such as hydrogen bonding and ion pairing, with the substrate is a key strategy for achieving high levels of stereocontrol. mdpi.comacs.org These interactions help to create a well-defined chiral environment around the metal center, leading to enhanced enantioselectivity. The development of novel chiral phosphoric acids and their salts has also led to highly effective catalysts for transfer hydrogenation and other reactions. organic-chemistry.org The pursuit of sustainable organic synthesis also drives the development of novel catalysts based on earth-abundant metals and bio-inspired frameworks. researchgate.net

Role As a Versatile Building Block in Organic Synthesis

Precursor for Advanced Chemical Intermediates

The inherent reactivity of the α,β-unsaturated carbonyl moiety in (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate makes it an excellent starting material for the synthesis of more complex and functionally rich intermediates. The electron-deficient double bond readily participates in conjugate addition reactions, also known as Michael additions, with a wide range of nucleophiles. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds at the β-position, leading to a variety of saturated ketoesters.

These resulting 1,5-dicarbonyl compounds are themselves versatile intermediates. For example, they can undergo intramolecular aldol (B89426) or Claisen condensations to form cyclic structures, which are core components of many natural products and pharmaceuticals. The cyclohexyl group provides lipophilicity and steric bulk, which can be advantageous in modulating the properties of the final products.

Table 1: Potential Michael Addition Reactions

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Enolates | 1,5-Diketones | Synthesis of cyclic and polycyclic systems |

| Amines | β-Amino esters | Precursors for amino acids and alkaloids |

| Thiols | β-Thioethers | Building blocks for sulfur-containing heterocycles |

Construction of Diverse Molecular Architectures

The dual functionality of this compound as both a Michael acceptor and a dienophile opens up pathways to a wide array of molecular scaffolds. As a dienophile in the Diels-Alder reaction, it can react with conjugated dienes to form cyclohexene (B86901) derivatives with a high degree of stereocontrol. This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings, which are ubiquitous in biologically active molecules.

Furthermore, the reaction of this compound with 1,3-dipoles can lead to the formation of five-membered heterocyclic rings through [3+2] cycloaddition reactions. For instance, reaction with azides can yield triazoles, while reaction with nitrile oxides can produce isoxazoles. These heterocyclic motifs are of great interest in medicinal chemistry due to their diverse biological activities.

The combination of Michael addition followed by an intramolecular cyclization is a particularly powerful strategy. For example, reaction with a binucleophile such as a hydrazine (B178648) or a hydroxylamine (B1172632) can lead to the formation of pyrazolidines or isoxazolidines, respectively.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Resulting Molecular Architecture |

|---|---|---|

| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexenes |

| 1,3-Dipolar [3+2] | Azide | Triazoles |

| 1,3-Dipolar [3+2] | Nitrile Oxide | Isoxazoles |

Strategic Application in Synthetic Methodology Development

The predictable reactivity of α,β-unsaturated ketoesters like this compound makes them excellent substrates for the development and optimization of new synthetic methods. The clear spectroscopic signatures of the starting material and products allow for straightforward monitoring of reaction progress and yield determination.

This compound could serve as a model substrate for testing new catalysts for asymmetric Michael additions or Diels-Alder reactions. The development of enantioselective methods is a major focus in modern organic synthesis, and the products derived from this compound would possess chiral centers, making it a suitable candidate for such studies.

Moreover, its use in tandem or cascade reactions, where multiple bonds are formed in a single operation, could be explored. Such processes are highly desirable as they increase synthetic efficiency by reducing the number of steps, purifications, and waste generated. The development of a one-pot reaction involving a Michael addition followed by an intramolecular cyclization using this substrate would be a valuable addition to the synthetic chemist's toolbox.

Future Research Directions and Emerging Opportunities in E Methyl 4 Cyclohexyl 4 Oxobut 2 Enoate Chemistry

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research into the synthesis of (E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate will likely prioritize the development of environmentally benign and economically viable routes.

One promising avenue is the development of one-pot synthesis protocols. Such procedures, which combine multiple reaction steps into a single operation, can significantly reduce solvent waste, energy consumption, and purification efforts. A potential one-pot synthesis could involve the copper-catalyzed oxidation of a suitable alcohol precursor, followed by a Wittig reaction to construct the α,β-unsaturated ester framework. organic-chemistry.org The use of air or molecular oxygen as the terminal oxidant in such a process would represent a significant advancement in green synthesis. organic-chemistry.org

Another area of interest is the use of heterogeneous catalysts, such as zeolites. researchgate.net These materials offer advantages in terms of ease of separation, reusability, and potential for shape-selective catalysis. Investigating the use of basic zeolites for the condensation reactions involved in the synthesis of this compound could lead to more sustainable and efficient production methods. researchgate.net The table below outlines potential green synthetic strategies and their associated benefits.

| Green Synthetic Strategy | Potential Precursors | Key Advantages |

| One-Pot Copper-Catalyzed Oxidation-Wittig Reaction | Cyclohexyl-substituted alcohol and a phosphonium (B103445) salt | Reduced waste, energy efficiency, high atom economy. organic-chemistry.org |

| Zeolite-Catalyzed Condensation | Cyclohexyl ketone and a suitable ester | Catalyst reusability, reduced work-up, potential for flow chemistry. researchgate.net |

| Biocatalytic Approaches | Bio-derived starting materials | Use of renewable feedstocks, high selectivity, mild reaction conditions. |

Design of Highly Efficient and Selective Catalytic Systems

The development of highly efficient and stereoselective catalytic systems is crucial for accessing enantiomerically pure forms of this compound and its derivatives. This is particularly important for potential applications in pharmaceuticals and agrochemicals, where chirality often dictates biological activity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as those derived from cinchona alkaloids or prolinamides, could be employed to catalyze key bond-forming reactions, such as Michael additions to the α,β-unsaturated system. mdpi.comnih.gov N-Heterocyclic carbenes (NHCs) also represent a promising class of organocatalysts for promoting unique transformations, including intramolecular Michael reactions. nih.gov

In addition to organocatalysis, the design of novel transition metal-based catalysts will continue to be a major focus. Chiral Lewis acids, for instance, can activate the carbonyl group of the keto-ester, facilitating enantioselective conjugate additions of various nucleophiles. researchgate.net The development of catalysts that can operate at low loadings and under mild conditions will be a key objective. The following table summarizes potential catalytic systems for the asymmetric synthesis of derivatives of this compound.

| Catalytic System | Target Reaction | Potential for Stereocontrol |

| Chiral Cinchona-Derived Organocatalysts | Asymmetric Peroxidation | High enantiomeric ratios. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Intramolecular Michael Addition | Excellent enantioselectivity. nih.gov |

| Chiral Lewis Acid Complexes | Conjugate Addition Reactions | High diastereo- and enantioselectivities. researchgate.net |

| Organocatalytic Systems for Ketone Addition | Michael Addition of Ketones | Good to high enantioselectivities. figshare.com |